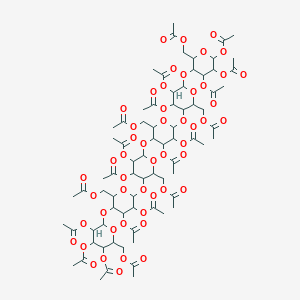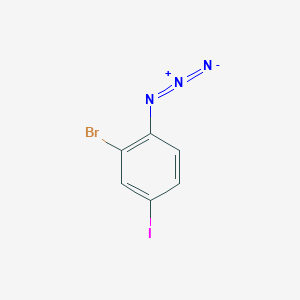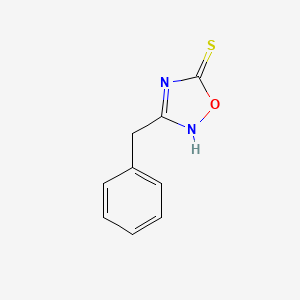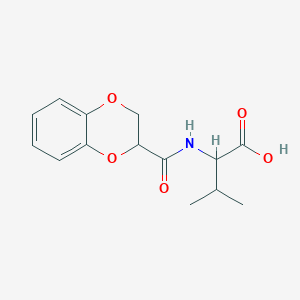
3-(Isocyanatomethyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isocyanatomethyl)-1,2-oxazole is an organic compound that features both an isocyanate group and an oxazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications. The presence of the isocyanate group makes it reactive towards nucleophiles, while the oxazole ring contributes to its stability and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)-1,2-oxazole typically involves the reaction of an appropriate oxazole derivative with a reagent that introduces the isocyanate group. One common method is the reaction of 3-(chloromethyl)-1,2-oxazole with sodium cyanate under suitable conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Isocyanatomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or toluene.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Larger Ring Systems: Formed through cycloaddition reactions.
科学研究应用
3-(Isocyanatomethyl)-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity. The oxazole ring is a common motif in many biologically active compounds, and the isocyanate group can be used to modify biomolecules.
Medicine: Explored for its potential use in drug development. The compound’s ability to form stable conjugates with proteins and other biomolecules makes it a candidate for targeted drug delivery systems.
Industry: Utilized in the production of polymers and coatings. The reactivity of the isocyanate group allows it to form strong bonds with various substrates, enhancing the properties of the final product.
作用机制
The mechanism of action of 3-(Isocyanatomethyl)-1,2-oxazole involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. This reactivity can be harnessed in drug development to target specific proteins or pathways. The oxazole ring contributes to the compound’s stability and may interact with biological targets through π-π stacking or hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
- 3-(Isocyanatomethyl)-1,2,4-oxadiazole
- 3-(Isocyanatomethyl)-1,2,3-triazole
- 3-(Isocyanatomethyl)-1,2,5-oxadiazole
Uniqueness
3-(Isocyanatomethyl)-1,2-oxazole is unique due to the combination of the isocyanate group and the oxazole ring. This combination provides a balance of reactivity and stability, making it versatile for various applications. Compared to other similar compounds, the oxazole ring offers distinct electronic properties and potential biological activity, while the isocyanate group ensures high reactivity towards nucleophiles.
属性
分子式 |
C5H4N2O2 |
|---|---|
分子量 |
124.10 g/mol |
IUPAC 名称 |
3-(isocyanatomethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H4N2O2/c8-4-6-3-5-1-2-9-7-5/h1-2H,3H2 |
InChI 键 |
JZIBPATUFXGOTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CON=C1CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)
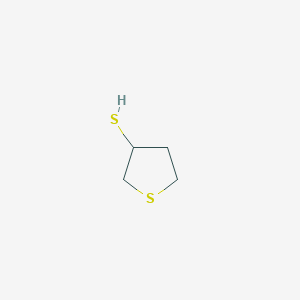
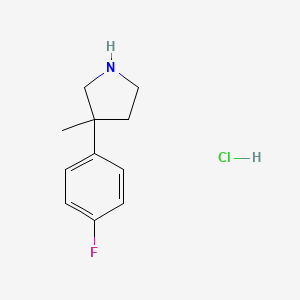
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
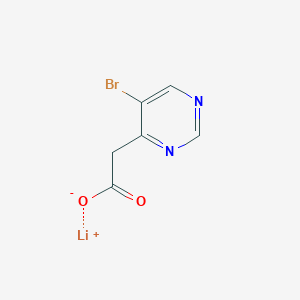
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
